molecular formula C13H18ClNO B1351599 N-(4-Sec-butylphenyl)-3-chloropropanamide CAS No. 20331-29-7

N-(4-Sec-butylphenyl)-3-chloropropanamide

Cat. No.: B1351599
CAS No.: 20331-29-7
M. Wt: 239.74 g/mol
InChI Key: LNERRDGMCUENRC-UHFFFAOYSA-N
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Description

N-(4-Sec-butylphenyl)-3-chloropropanamide is an organic compound characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a 3-chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sec-butylphenyl)-3-chloropropanamide typically involves the following steps:

    Formation of the 4-sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation, where sec-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 3-chloropropanamide group: The 4-sec-butylphenyl intermediate undergoes a nucleophilic substitution reaction with 3-chloropropanoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(4-Sec-butylphenyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: The sec-butyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom in the 3-chloropropanamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sec-butyl alcohol or sec-butyl ketone.

    Reduction: N-(4-Sec-butylphenyl)-3-aminopropanamide.

    Substitution: N-(4-Sec-butylphenyl)-3-azidopropanamide or N-(4-Sec-butylphenyl)-3-thiopropanamide.

Scientific Research Applications

N-(4-Sec-butylphenyl)-3-chloropropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Sec-butylphenyl)-3-aminopropanamide: Similar structure but with an amine group instead of a chlorine atom.

    N-(4-Sec-butylphenyl)-3-azidopropanamide: Contains an azide group instead of a chlorine atom.

    N-(4-Sec-butylphenyl)-3-thiopropanamide: Contains a thiol group instead of a chlorine atom.

Uniqueness

N-(4-Sec-butylphenyl)-3-chloropropanamide is unique due to the presence of the 3-chloropropanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNERRDGMCUENRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391818
Record name N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20331-29-7
Record name N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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